molecular formula C15H18O6 B1323772 Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate CAS No. 951888-46-3

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Cat. No.: B1323772
CAS No.: 951888-46-3
M. Wt: 294.3 g/mol
InChI Key: YSIROEGHQHTDTF-UHFFFAOYSA-N
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Description

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a complex organic compound featuring a benzoylformate core with an ethyl ester group and a 1,3-dioxane ring

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Safety and hazard information would typically be provided by material safety data sheets (MSDS) for the specific compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: KMnO₄, CrO₃, OsO₄

    Reducing agents: NaBH₄, LiAlH₄

    Nucleophiles: RMgX, RLi, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is unique due to its combination of a benzoylformate core with a 1,3-dioxane ring, providing a versatile scaffold for various chemical modifications and applications. Its biocompatibility and degradability make it particularly attractive for biomedical and industrial applications .

Properties

IUPAC Name

ethyl 2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-3-19-14(17)13(16)11-9-10(5-6-12(11)18-2)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIROEGHQHTDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)C2OCCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203142
Record name Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-46-3
Record name Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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